molecular formula C6H10ClN3O B8488082 5-Chloro-1-(2-methoxyethyl)-1H-pyrazol-4-amine

5-Chloro-1-(2-methoxyethyl)-1H-pyrazol-4-amine

Cat. No. B8488082
M. Wt: 175.61 g/mol
InChI Key: KTTYEZXERPQZRJ-UHFFFAOYSA-N
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Patent
US09428509B2

Procedure details

To a suspension of 5-chloro-1-(2-methoxyethyl)-4-nitro-1H-pyrazole (1 equiv) and iron dust (3 equiv) in water (0.51 M) was added acetic acid (2.6 equiv). The mixture was heated to 90° C. for 1.5 h, then cooled to room temperature. The reaction was quenched by addition of solid sodium bicarbonate and treated with ethyl acetate with continuous stirring. The mixture was filtered and the solid was rinsed with ethyl acetate. The combined filtrate was dried over sodium sulfate and concentrated. The crude product was purified by silica gel chromatography (1.5% MeOH in DCM) to provide the desired product (69% yield) as a brown oil. MS (ESI) m/z 176 [M+H]+.
Name
5-chloro-1-(2-methoxyethyl)-4-nitro-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH2:7][CH2:8][O:9][CH3:10])[N:5]=[CH:4][C:3]=1[N+:11]([O-])=O.C(O)(=O)C>O.[Fe]>[Cl:1][C:2]1[N:6]([CH2:7][CH2:8][O:9][CH3:10])[N:5]=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
5-chloro-1-(2-methoxyethyl)-4-nitro-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NN1CCOC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of solid sodium bicarbonate
ADDITION
Type
ADDITION
Details
treated with ethyl acetate with continuous stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was rinsed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (1.5% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NN1CCOC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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